Asterric acid

概要

説明

アステリック酸は、Aspergillus terreus菌から初めて単離された真菌代謝産物です。 エンドセリン結合を阻害する能力で知られており、その潜在的な抗血管新生作用のために研究の対象となっています 。 アステリック酸の化学式はC17H16O8で、フェノール化合物に分類されます。

準備方法

アステリック酸は、さまざまな化学経路によって合成することができます。 一つの一般的な方法は、特にAspergillus terreus菌からの真菌培養物からの抽出です。 このプロセスには、通常、以下の手順が含まれます。

培養: 真菌は、代謝産物を生成するために制御された条件下で培養されます。

抽出: 真菌バイオマスを収穫し、メタノールまたは酢酸エチルなどの有機溶媒を使用して抽出します。

精製: 粗抽出物は、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製され、アステリック酸が単離されます.

化学反応の分析

アステリック酸は、次のようないくつかの種類の化学反応を起こします。

酸化: アステリック酸は、酸化されてさまざまな誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、アステリック酸を対応するアルコールに変換することができます。

科学研究への応用

アステリック酸は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、およびクロマトグラフィー分析の標準物質として使用されます。

生物学: アステリック酸は、血管生物学および血管新生研究において影響がある、エンドセリン結合を阻害する役割について研究されています。

医学: 研究により、アステリック酸とその誘導体は、アルツハイマー病の治療に関連するアセチルコリンエステラーゼ阻害剤など、潜在的な治療的応用があることが示されています.

科学的研究の応用

Biological Activities

Asterric acid exhibits a range of biological activities that make it a compound of interest in various fields:

- Acetylcholinesterase Inhibition : Recent studies have identified this compound as a selective inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The derivatives of this compound showed moderate AChE inhibitory activity, with IC50 values indicating their potential as therapeutic agents for neurodegenerative diseases . The molecular docking studies suggested that these compounds interact with the active sites of AChE, which could lead to the development of more effective drugs .

- Antimicrobial Properties : this compound derivatives have demonstrated in vitro antibacterial and antifungal activities. Research on Antarctic fungi has revealed that these derivatives possess significant antibacterial properties against various pathogens . This suggests potential applications in developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : Some studies have reported that this compound derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds isolated from fungal sources have shown promising results in inhibiting the growth of cancer cells, positioning this compound as a candidate for anticancer drug development .

Case Studies and Research Findings

-

Acetylcholinesterase Inhibitory Activity :

- A study isolated this compound from the endophytic fungus Talaromyces aurantiacus and evaluated its AChE inhibitory activity. The results indicated that this compound and its derivatives could serve as precursors for developing new AChE inhibitors, potentially leading to effective treatments for Alzheimer's disease .

- Antimicrobial Activity :

- Cytotoxic Effects :

Data Table: Summary of Biological Activities

| Activity Type | Compound | Source | Mechanism/Effect |

|---|---|---|---|

| AChE Inhibition | This compound | Talaromyces aurantiacus | Moderate inhibition (IC50 values ranging from 20.1 to 66.7 μM) |

| Antibacterial Activity | This compound Derivatives | Antarctic Fungi | Significant antibacterial activity against pathogens |

| Cytotoxicity | This compound Derivatives | Various Cancer Cell Lines | Inhibition of cancer cell growth |

作用機序

アステリック酸は、主にエンドセリン結合を阻害することによって作用します。 エンドセリンは、血管収縮および血圧調節において重要な役割を果たすペプチドです。 エンドセリン結合を阻害することにより、アステリック酸は潜在的に血管機能を調節し、血管新生を抑制することができます。 アステリック酸の分子標的は、エンドセリン受容体であり、そのメカニズムは、エンドセリン-受容体相互作用の阻害を伴います .

類似化合物との比較

アステリック酸は、エンドセリン結合に対する特異的な阻害作用によって特徴付けられます。 類似の化合物には、以下のようなものがあります。

メチルアステレート: アステリック酸の誘導体で、同様の生物活性があります。

エチルアステレート: 潜在的な治療的応用を持つ別の誘導体です。

エモジン: 抗炎症作用と抗がん作用を持つフェノール化合物です。

フィシオネ: 抗菌作用と抗がん作用で知られています。

クリソファノール: 抗炎症作用と抗がん作用を示します.

アステリック酸は、エンドセリン結合を特異的に阻害するため、血管生物学および血管新生研究における貴重な化合物となっています。

生物活性

Asterric acid, a compound derived from certain fungi, particularly Talaromyces aurantiacus, has garnered attention for its biological activities, especially as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

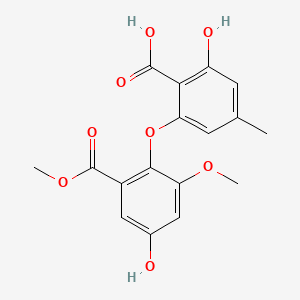

Chemical Structure and Properties

This compound is classified as a diphenyl ether with the molecular formula and a molecular weight of 348.3 g/mol. Its structure features multiple substitutions on the aromatic rings, which are crucial for its biological activity .

The primary biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can potentially enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).

Inhibition Studies

Research has shown that this compound and its derivatives exhibit selective AChE inhibitory activities with IC50 values ranging from 20.1 to 66.7 μM. The interaction occurs at both the active catalytic site and the peripheral anionic site of AChE, suggesting a dual mechanism of action .

Case Studies and Experimental Data

- In Vitro Studies : A study isolated several metabolites from Talaromyces aurantiacus, including this compound. The metabolites were tested for their AChE inhibitory effects, revealing significant potential as therapeutic agents against AD .

- Structural Analysis : Molecular docking studies indicated that specific structural features of this compound contribute to its binding affinity for AChE, highlighting the importance of esterification at position 8 in enhancing bioactivity .

- Analog Studies : Over 50 analogs of this compound have been identified in nature, each exhibiting varying degrees of biological activity. These analogs provide insights into structure-activity relationships that could inform drug design .

Summary of Biological Activities

特性

IUPAC Name |

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVHFNTYHPEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206405 | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-64-0 | |

| Record name | Asterric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 577-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTERRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。